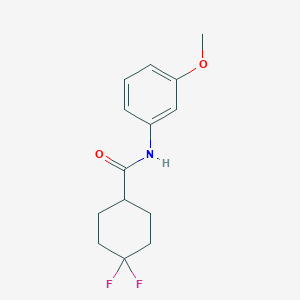
4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide is an organic compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group attached to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives and appropriate fluorinating agents.
Fluorination: Selective electrophilic di- and monofluorinations are performed using reagents such as Selectfluor.
Amidation: The fluorinated cyclohexane derivative is then reacted with 3-methoxyaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4-Difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17F2NO2 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4,4-difluoro-N-(3-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO2/c1-19-12-4-2-3-11(9-12)17-13(18)10-5-7-14(15,16)8-6-10/h2-4,9-10H,5-8H2,1H3,(H,17,18) |
InChI Key |
VAAJYASCCCPUOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B15115306.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B15115308.png)
![N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B15115309.png)
![1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine](/img/structure/B15115316.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15115317.png)
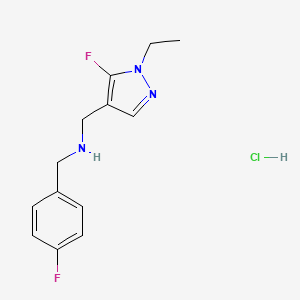
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15115322.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(3-fluorobenzyl)methanamine](/img/structure/B15115336.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15115343.png)
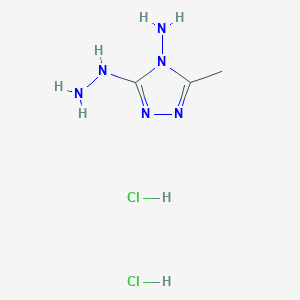
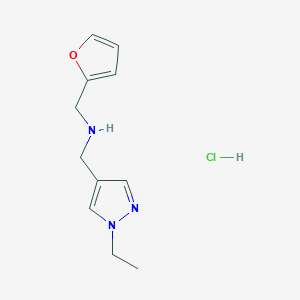
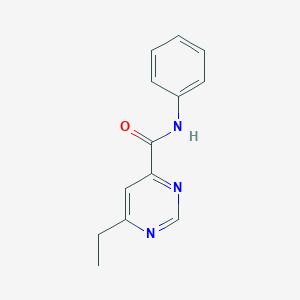
![3-[5-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B15115386.png)
